
2-Furanacrolein, bis(2-chloroethyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanacrolein, bis(2-chloroethyl)hydrazone (FCBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of furfural, an organic compound found in many natural sources, such as plants and wood. FCBH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-Furanacrolein, bis(2-chloroethyl)hydrazone involves the induction of oxidative stress and DNA damage in cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. The p53 pathway is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. 2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have low toxicity in normal cells, which makes it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its potent anti-cancer activity, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its solubility in water, which makes it difficult to use in aqueous solutions, and its instability in the presence of light and air.
Orientations Futures
There are several future directions for the research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone. One direction is to investigate the molecular targets of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in animal models. The development of novel formulations of 2-Furanacrolein, bis(2-chloroethyl)hydrazone that overcome its solubility and stability issues is also a future direction. Finally, the combination of 2-Furanacrolein, bis(2-chloroethyl)hydrazone with other anti-cancer agents may lead to synergistic effects and improve its efficacy in cancer treatment.
Conclusion:
In conclusion, 2-Furanacrolein, bis(2-chloroethyl)hydrazone is a synthetic compound that has been used in scientific research as a potential anti-cancer agent. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting the activity of topoisomerase II, and increasing the production of reactive oxygen species (ROS). 2-Furanacrolein, bis(2-chloroethyl)hydrazone has low toxicity in normal cells, which makes it a potential anti-cancer agent. However, its solubility and stability issues need to be addressed. Future research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone should focus on investigating its molecular targets, pharmacokinetics and pharmacodynamics, and the development of novel formulations and combination therapies.
Méthodes De Synthèse
2-Furanacrolein, bis(2-chloroethyl)hydrazone can be synthesized using various methods, including the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride. The reaction is carried out in ethanol under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride in the presence of acetic acid. The product is obtained by extraction and purification.
Applications De Recherche Scientifique
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, which leads to DNA damage and cell death.
Propriétés
Numéro CAS |
19819-36-4 |
|---|---|
Nom du produit |
2-Furanacrolein, bis(2-chloroethyl)hydrazone |
Formule moléculaire |
C19H23ClN2O2 |
Poids moléculaire |
261.14 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]ethanamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-8-15(9-6-13)14-7-1-3-11-4-2-10-16-11/h1-4,7,10H,5-6,8-9H2/b3-1+,14-7+ |
Clé InChI |
ZKLDXDONVQOSPW-VCONWJEQSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C=N/N(CCCl)CCCl |
SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
SMILES canonique |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
Synonymes |
2-Furanacrylaldehyde bis(2-chloroethyl)hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
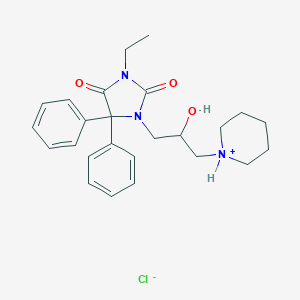
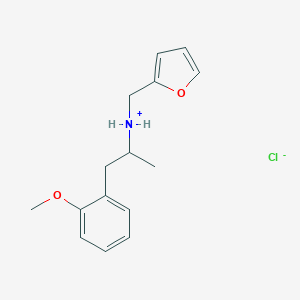

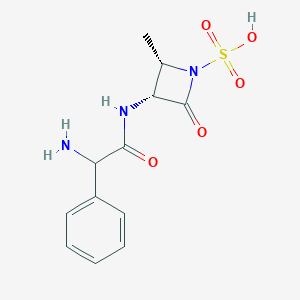
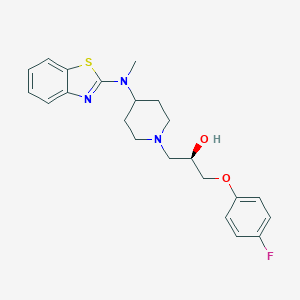
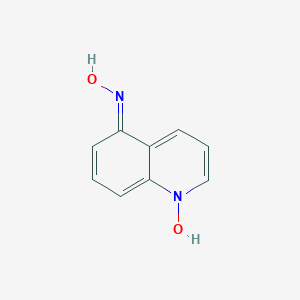
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)

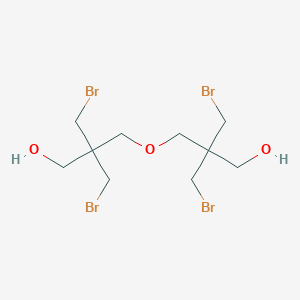
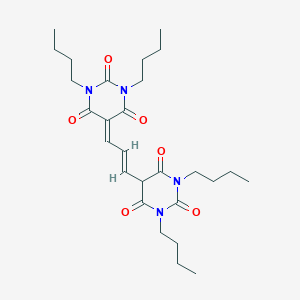
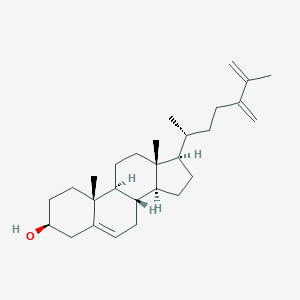

![(3-Amino-7-oxabicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B218419.png)